molecular formula C7H6F3NO B189850 4-Amino-2-(trifluoromethyl)phenol CAS No. 1535-76-8

4-Amino-2-(trifluoromethyl)phenol

Cat. No. B189850
CAS RN: 1535-76-8
M. Wt: 177.12 g/mol
InChI Key: OHNDAXCVWUKVHF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . It is also known by other names such as 4-amino-2-(trifluoromethyl)phenol and 1535-76-8 .


Molecular Structure Analysis

The InChI code for 4-Amino-2-(trifluoromethyl)phenol is InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.2 Ų and a complexity of 159 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s XLogP3-AA is 1.8 .

Scientific Research Applications

Agrochemical Industry

  • Application : Trifluoromethylpyridines, which can be synthesized using 4-Amino-2-(trifluoromethyl)phenol, are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in this industry . The specific methods of synthesis are not detailed in the source.
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in this industry . The specific methods of synthesis are not detailed in the source.
  • Results : Many candidates are currently undergoing clinical trials .

Antioxidants

  • Application : m-Aryloxy phenols, which can be synthesized using 4-Amino-2-(trifluoromethyl)phenol, have a wide range of applications, including as antioxidants .
  • Results : These compounds are used to improve the thermal stability of various materials .

Ultraviolet Absorbers

  • Application : m-Aryloxy phenols are also used as ultraviolet absorbers .
  • Results : These compounds help protect materials from UV radiation .

Flame Retardants

  • Application : m-Aryloxy phenols are used as flame retardants .
  • Results : These compounds are used to improve the flame resistance of various materials .

Organic Synthesis

  • Application : 4-Amino-2-(trifluoromethyl)phenol can be used as a building block in organic synthesis .
  • Results : This compound can be used to synthesize a variety of complex organic molecules .

properties

IUPAC Name

4-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNDAXCVWUKVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622141
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)phenol

CAS RN

1535-76-8
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the suspension of 1-benzyloxy-4-nitro-2-trifluoromethylbenzene (575 mg, 1.96 mmol) in methanol was added catalytic amount of 5% palladium on carbon under a hydrogen atmosphere. The mixture was stirred for 4 hrs and filter through celite. The filtrate was concentrated to afford 4-amino-2-trifluoromethylphenol (311 mg, 90%).
Quantity
575 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
Y Wang, T Yang, Q Liu, Y Ma, L Yang, L Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as RORγt inverse agonists was discovered. Binding mode analysis of a RORγt partial agonist (2c) revealed by co-crystal …
Number of citations: 31 www.sciencedirect.com
C Udagawa, S Fukuyoshi, S Morimoto… - … of Photochemistry and …, 2011 - Elsevier
Photochemistry of an anticancer drug flutamide, 2-methyl-N-[4-nitro-3-(trifluoromethyl) phenyl] propanamide has been investigated in various media in the absence and presence of 0.1…
Number of citations: 22 www.sciencedirect.com
EM Lopez-Fontal - 2016 - researchgate.net
DNA is an exquisite self-assembly system and an example of a multipoint-interaction system which shows high cooperativity when hybridised. 1 Yet, modified versions of DNA have …
Number of citations: 0 www.researchgate.net
O Benek, M Vaskova, M Miskerikova, M Schmidt… - European Journal of …, 2023 - Elsevier
17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme and putative drug target for the treatment of various pathologies including …
Number of citations: 2 www.sciencedirect.com
LH Chao, J Jang, A Johnson, A Nguyen, NS Gray… - Elife, 2018 - elifesciences.org
10.7554/eLife.36461.001 Dengue virus (DV) is a compact, icosahedrally symmetric, enveloped particle, covered by 90 dimers of envelope protein (E), which mediates viral attachment …
Number of citations: 22 elifesciences.org
JL He - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In title compound, C8H8F3NO, the methoxy group is inclined at 8.7 (4) to the benzene ring plane. The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N and C—H⋯F …
Number of citations: 1 scripts.iucr.org
宇田川周子 - (No Title), 2013 - core.ac.uk
磁石の発見は紀元前十数世紀であるといわれており, 人類との関わりは数千年の歴史を持っている. 哲学者, 戯曲作家など様々な人たちが磁場に興味を示していた. 近代科学史で 1847 年, 英国の …
Number of citations: 5 core.ac.uk

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